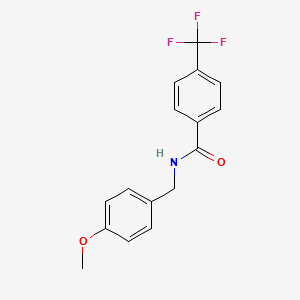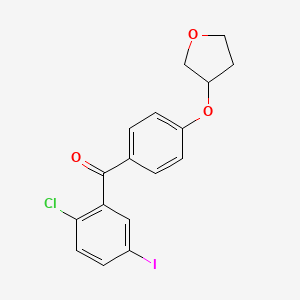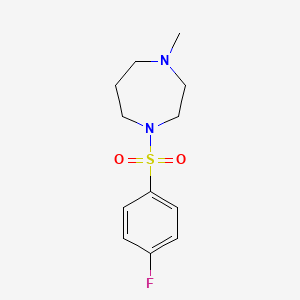
1-((4-Fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane is a chemical compound that features a diazepane ring substituted with a 4-fluorophenylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Introduction of the 4-Fluorophenylsulfonyl Group: The 4-fluorophenylsulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a base such as triethylamine.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-((4-Fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine
- 1-((4-Fluorophenyl)sulfonyl)-4-methylpyrrolidine
- 1-((4-Fluorophenyl)sulfonyl)-4-methylmorpholine
Uniqueness
1-((4-Fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the 4-fluorophenylsulfonyl group enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H17FN2O2S |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H17FN2O2S/c1-14-7-2-8-15(10-9-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
InChI Key |
IHONAMGRNPZKIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


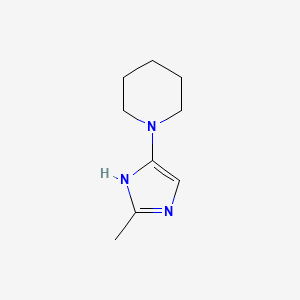
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
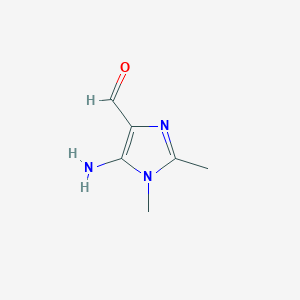
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)

![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)

